(1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-imidazo[2,1-f]purin-8-yl)-acetic acid
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Description
(1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-imidazo[2,1-f]purin-8-yl)-acetic acid is a useful research compound. Its molecular formula is C12H13N5O4 and its molecular weight is 291.267. The purity is usually 95%.
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Scientific Research Applications
Biomimetic Oxidation Systems
A study by Leduc et al. (1988) employed a system using manganese tetraphenylporphyrin chloride and imidazole as catalysts, with acetic acid as a proton donor, to activate dioxygen for the epoxidation of alkenes and oxidation of alkanes into alcohols and ketones. This biomimetic electrochemical system demonstrated good yields and rates of reaction, showcasing the potential utility of imidazole derivatives in synthetic chemistry applications (Leduc, P., Battioni, P., Bartoli, J., & Mansuy, D., 1988).
Green Chemistry and Catalysis
Nazari et al. (2014) introduced imidazol-1-yl-acetic acid as an efficient, recyclable green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions. Highlighting its water solubility and easy separation from products, this study underlines the significance of imidazole derivatives in promoting sustainable chemical processes (Nazari, S., Keshavarz, M., Karami, B., Iravani, N., & Vafaee-nezhad, M., 2014).
Synthesis of Complex Molecules
Research by Wu et al. (2013) found tetrazole-1-acetic acid, a compound with a similar functional group to imidazole derivatives, to be an effective ligand for copper-catalyzed N-arylation of imidazoles with aryl iodides. This work provides insight into the potential of imidazole-related compounds in facilitating complex organic synthesis through mild conditions (Wu, F., Liu, P., Ma, X., Xie, J., & Dai, B., 2013).
Novel Ionic Liquids and Catalysis
Zolfigol et al. (2013) designed an ionic liquid based on 1,3-disulfonic acid imidazolium hydrogen sulfate for catalyzing the synthesis of 1,2,4,5-tetrasubstituted imidazoles. This study exemplifies the innovative use of imidazole frameworks in creating dual hydrogen-bond donor catalysts for efficient, solvent-free chemical synthesis (Zolfigol, M., Khazaei, A., Moosavi-Zare, A. R., Zare, A., Asgari, Z., Khakyzadeh, V., & Hasaninejad, A., 2013).
Antibacterial Properties
Sharma et al. (2004) synthesized a series of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showing the antibacterial activity of these compounds against a variety of bacteria. This research highlights the potential medicinal applications of imidazole and purine derivatives in developing new antimicrobial agents (Sharma, P., Sharma, S., & Rane, N., 2004).
Properties
IUPAC Name |
2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-6-4-17-8-9(13-11(17)16(6)5-7(18)19)14(2)12(21)15(3)10(8)20/h4H,5H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFKWEQNRICJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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